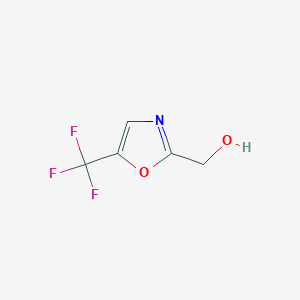
(5-(Trifluoromethyl)oxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)oxazol-2-yl)methanol is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)oxazol-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and an amino alcohol. The reaction is usually carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield (5-(Trifluoromethyl)oxazol-2-yl)aldehyde or (5-(Trifluoromethyl)oxazol-2-yl)carboxylic acid, while reduction may yield (5-(Trifluoromethyl)oxazol-2-yl)amine .
Scientific Research Applications
(5-(Trifluoromethyl)oxazol-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-(Trifluoromethyl)oxazol-2-yl)methanol include:
(2-(Trifluoromethyl)oxazol-5-yl)methanol: A structural isomer with the trifluoromethyl group at a different position on the oxazole ring.
(5-(Trifluoromethyl)oxolan-2-yl)methanol: A compound with a similar trifluoromethyl group but a different heterocyclic ring structure.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the trifluoromethyl group and the presence of the oxazole ring. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H4F3NO2 |
|---|---|
Molecular Weight |
167.09 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)3-1-9-4(2-10)11-3/h1,10H,2H2 |
InChI Key |
ATQKKWCQFWGYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















